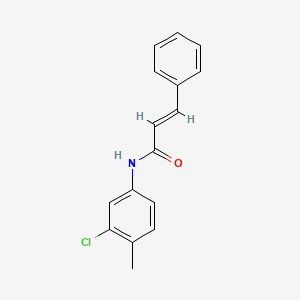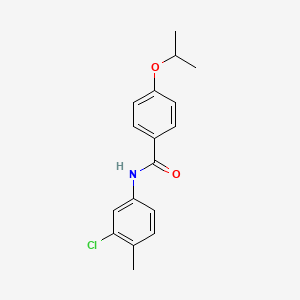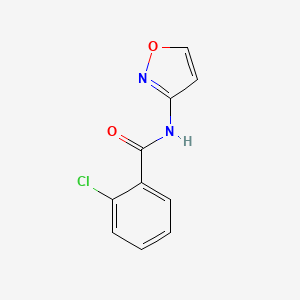
2-(4-methoxyphenyl)-5-methyl-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-5-methyl-4H-3,1-benzoxazin-4-one is a synthetic compound that has shown potential in various scientific research applications. It is commonly referred to as MOB or MOB-X and is a derivative of benzoxazinone. The compound has a molecular formula of C15H13NO3 and a molecular weight of 255.27 g/mol.
Mécanisme D'action
MOB inhibits PTP1B activity by binding to the catalytic site of the enzyme. This prevents the dephosphorylation of insulin receptor substrates, leading to improved insulin signaling and glucose uptake in cells.
Biochemical and Physiological Effects:
MOB has been shown to improve insulin sensitivity and glucose uptake in cells, making it a potential candidate for the treatment of type 2 diabetes and obesity. It has also been shown to have anti-inflammatory effects, reducing inflammation and oxidative stress in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MOB in lab experiments is its ability to inhibit PTP1B activity, making it a useful tool for investigating insulin signaling pathways. However, MOB has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
1. Investigating the potential of MOB as a treatment for type 2 diabetes and obesity in clinical trials.
2. Exploring the anti-inflammatory properties of MOB in the treatment of liver diseases.
3. Investigating the potential of MOB as a tool for investigating insulin signaling pathways in cells.
4. Developing new synthesis methods for MOB with improved solubility.
5. Investigating the potential of MOB as a treatment for other diseases linked to insulin resistance, such as cardiovascular disease.
In conclusion, MOB is a synthetic compound that has shown potential in various scientific research applications. Its ability to inhibit PTP1B activity and improve insulin sensitivity makes it a potential candidate for the treatment of type 2 diabetes and obesity. Further research is needed to fully understand the potential of MOB in these areas and to develop new synthesis methods with improved solubility.
Méthodes De Synthèse
The synthesis of MOB involves the condensation of 4-methoxyaniline and methyl ethyl ketone with the help of a catalyst. The product is then purified through recrystallization, resulting in the formation of MOB as a white crystalline powder.
Applications De Recherche Scientifique
MOB has shown potential in various scientific research applications, including its use as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been linked to the development of type 2 diabetes and obesity. MOB has been shown to inhibit PTP1B activity, leading to improved insulin sensitivity and glucose uptake in cells.
MOB has also been investigated for its potential as an anti-inflammatory agent. In a study conducted on mice, MOB was found to reduce inflammation and oxidative stress in the liver, suggesting its potential use in the treatment of liver diseases.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-10-4-3-5-13-14(10)16(18)20-15(17-13)11-6-8-12(19-2)9-7-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBWEJGXIWJSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(OC2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-5-methyl-3,1-benzoxazin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 4-[3-(benzyloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B5782355.png)

![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5782370.png)
![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5782371.png)
![N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5782386.png)


![(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B5782409.png)
![4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782414.png)